N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
Description
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Properties
IUPAC Name |
1-methyl-3-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-13(24)12-6-3-7-23(14(12)25)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHLAAAAOJTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of our compound is a non-receptor tyrosine-protein kinase. This kinase plays a crucial role in various cellular processes related to growth, survival, and cytoskeleton remodeling in response to external stimuli. Specifically, it interacts with a protein involved in these pathways.
Mode of Action
Our compound engages in a specific interaction with its target. It forms hydrogen bonds, which lead to changes in the protein’s conformation. These structural alterations affect downstream signaling pathways, ultimately influencing cell behavior. The trifluoromethyl group in the compound plays a key role in this interaction, lowering the pKa of a cyclic carbamate within the protein.
Action Environment
Environmental factors matter! Temperature, pH, and other conditions influence our compound’s efficacy and stability. Think of it as a chemical chameleon adapting to its surroundings.
Biological Activity
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide (CAS No. not specified) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 384.38 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of hydrazine derivatives, including those structurally related to this compound. For instance, similar compounds have shown activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.
In one study, hydrazinecarboxamides were screened for their ability to inhibit M. tuberculosis H37Rv and M. avium, revealing moderate inhibitory effects with IC50 values ranging from 27.04 µM to 106.75 µM for acetylcholinesterase (AChE) inhibition . However, specific data on the compound's activity against these pathogens remains limited.
2. Enzyme Inhibition
The compound has been implicated in the inhibition of cholinesterases (AChE and BuChE), which are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's. The hydrazine derivatives demonstrated varying degrees of inhibition with IC50 values that suggest some compounds may outperform existing treatments like rivastigmine .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Compound | Target | IC50 Values (µM) | Activity |
|---|---|---|---|
| N-Hexyl derivative | AChE | 27.04 - 106.75 | Moderate inhibition |
| N-Methyl derivative | BuChE | 58.01 - 277.48 | Moderate inhibition |
| Various analogues | M. tuberculosis | >250 | Limited activity |
These findings indicate that while some derivatives exhibit promising enzyme inhibition, their antimicrobial efficacy may require further optimization.
Molecular Docking Studies
Molecular docking studies have suggested that these compounds may function as non-covalent inhibitors, positioning themselves near the active sites of the target enzymes . Such insights are crucial for guiding future modifications aimed at enhancing potency and selectivity.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is characterized by its complex structure, which includes a pyridine ring and a hydrazinecarbothioamide moiety. The molecular formula is with a molecular weight of approximately 384.38 g/mol. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques, including condensation reactions and cyclization processes.
Anticancer Activity
Recent studies have indicated that compounds similar to N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition. This suggests that the compound may possess similar anticancer potential due to structural similarities with known active compounds in this class .
Antiviral Activity
In vitro studies have demonstrated the potential antiviral activity of hydrazone derivatives against SARS-CoV-2, highlighting the relevance of hydrazinecarbothioamide derivatives in combating viral infections. The binding affinity of these compounds to viral proteins suggests a mechanism for inhibiting viral replication .
Anticonvulsant Effects
Compounds derived from similar structures have been tested for anticonvulsant activity using animal models. The results indicate that modifications to the hydrazinecarbothioamide structure can enhance anticonvulsant properties, suggesting that this compound may also exhibit such effects .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Anticancer Study : A recent investigation into thiazole-pyridine hybrids demonstrated that one derivative exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
- Antiviral Research : Hydrazone derivatives were assessed for their ability to inhibit SARS-CoV-2 Mpro, showing promising binding interactions that could be leveraged for therapeutic development against COVID-19 .
- Anticonvulsant Activity : In a study assessing various hydrazone derivatives for anticonvulsant properties, certain structural modifications were linked to enhanced efficacy in protecting against induced seizures in animal models .
Chemical Reactions Analysis
Functional Group Analysis
The molecule contains several reactive moieties:
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Hydrazinecarbothioamide group (-NHNHC(=S)-): Susceptible to nucleophilic substitution or hydrolysis.
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Carbonyl group (C=O): Prone to condensation or enolate formation.
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Pyridine ring (with trifluoromethylbenzyl substitution): May undergo electrophilic aromatic substitution or redox reactions.
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Trifluoromethylbenzyl substituent : Enhances lipophilicity and may influence reaction selectivity.
| Functional Group | Potential Reactions |
|---|---|
| Hydrazinecarbothioamide | Hydrolysis, alkylation, or metal coordination |
| Carbonyl | Amide bond cleavage, nucleophilic attack |
| Pyridine ring | Electrophilic substitution, oxidation |
Hydrolysis of the Hydrazinecarbothioamide Group
The thioamide (-NH-NHC(=S)-) group may hydrolyze under acidic or basic conditions to form a corresponding amide or carboxylic acid derivative. This reaction could alter the compound’s bioavailability or target binding affinity.
Pyridine Ring Reactivity
The pyridine moiety may undergo:
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Electrophilic aromatic substitution : Substitution at the 3-position (due to the carbonyl group’s electron-withdrawing effect).
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Redox reactions : Possible oxidation to a pyridinium ion under strong oxidizing conditions.
Carbonyl Group Reactions
The carbonyl group could participate in:
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Nucleophilic acyl substitution : Reaction with amines, hydrazines, or alcohols.
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Condensation reactions : Formation of Schiff bases or β-lactams.
Interactions with Biological Targets
Experimental studies suggest the compound may interact with enzymes or receptors via:
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H-bonding : Through the amide and carbonyl groups.
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Hydrophobic interactions : Facilitated by the trifluoromethylbenzyl substituent.
Key Experimental Considerations
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Reaction Optimization : Parameters such as temperature, solvent choice, and reaction time are critical to minimizing byproducts and maximizing yield.
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Analytical Methods :
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NMR spectroscopy : To track structural changes (e.g., hydrolysis).
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HPLC/MS : For purity assessment and metabolite identification.
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Safety Protocols : Handling requires PPE due to potential skin/eye irritation (as noted in safety data sheets) .
Research Gaps
Available sources lack detailed reaction mechanisms, stoichiometric data, or kinetic profiles. Future studies should:
Q & A
Q. How to design derivatives with enhanced pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
